Human Potency: Twice the Activity of Mescaline
In human self-experimentation, 7-methoxy-1,3-benzodioxole-5-ethanamine (lophophine) produces psychoactive effects at oral doses of 150–200 mg, establishing it as approximately twice the potency of mescaline (typical oral dose 200–400 mg) [1]. By contrast, its α-methylated homologue MMDA is active at 100–250 mg, and the non-methoxylated analog MDPEA requires >300 mg for threshold effects [2]. The potency rank order (MMDA ≈ lophophine > mescaline > MDPEA) demonstrates that the 3-methoxy group partially compensates for the potency loss incurred by removal of the α-methyl group.
| Evidence Dimension | Active oral dosage range (humans) |
|---|---|
| Target Compound Data | 150–200 mg (active; ca. 2× mescaline potency) |
| Comparator Or Baseline | Mescaline: 200–400 mg; MMDA: 100–250 mg; MDPEA: >300 mg |
| Quantified Difference | Lophophine is ~1.3–2.7× more potent than mescaline; lophophine lower potency limit (150 mg) is 1.5× higher than MMDA lower limit (100 mg); lophophine upper potency limit (200 mg) is 1.5× lower than MDPEA threshold (>300 mg). |
| Conditions | Human self-experimentation; oral administration; subjective effect threshold (Shulgin, 1976; PiHKAL 1991). |
Why This Matters
For researchers designing dose-response experiments, lophophine's intermediate potency between mescaline and MMDA allows exploration of the α-demethylation effect on efficacy without the confound of vastly different dose ranges.
- [1] Shulgin AT. 'Psychotomimetic Agents.' In: Gordon M, ed. Psychopharmacological Agents: Use, Misuse and Abuse. Medicinal Chemistry: A Series of Monographs. Vol. 4. Academic Press; 1976:59-146. View Source
- [2] PiHKAL: A Chemical Love Story. Shulgin A, Shulgin A. Transform Press, Berkeley, 1991. Entry #95 (Lophophine, pp. 701-702); Entry #104 (MDPEA, pp. 735-736); Entry #109 (MMDA, pp. 751-752). View Source
